molecular formula C15H16N2O3S B12539513 tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 820231-32-1

tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate

Cat. No.: B12539513
CAS No.: 820231-32-1
M. Wt: 304.4 g/mol
InChI Key: AIZWOTWGQKJEMI-UHFFFAOYSA-N
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Description

Tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate is a chemical compound of interest in medicinal and organic chemistry research. It features a benzamide core substituted with a 1,3-thiazole ring and a tert-butyl ester group . Compounds containing the 1,3-thiazole moiety are extensively investigated for their potential biological activities. Specifically, 1,3-thiazol-2-yl substituted benzamides are recognized as valuable scaffolds in pharmaceutical research for the design and synthesis of new therapeutic agents . The tert-butyl ester group is a common protecting group in organic synthesis, enhancing the molecule's solubility and serving as a precursor for carboxylic acid functionality under mild acidic conditions. This makes the compound a versatile building block for constructing more complex molecules. As a typical sulfenamide derivative, it may also find applications in materials science, such as in the development of rubber vulcanization accelerators . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820231-32-1

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 2-(1,3-thiazol-2-ylcarbamoyl)benzoate

InChI

InChI=1S/C15H16N2O3S/c1-15(2,3)20-13(19)11-7-5-4-6-10(11)12(18)17-14-16-8-9-21-14/h4-9H,1-3H3,(H,16,17,18)

InChI Key

AIZWOTWGQKJEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Direct Amide Coupling via Carboxylic Acid Activation

This method involves activating the carboxylic acid group of 2-(tert-butoxycarbonyl)benzoic acid for coupling with thiazol-2-amine.

Procedure
  • Activation of Carboxylic Acid :

    • 2-(tert-Butoxycarbonyl)benzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C.
    • Reaction Conditions :
      • EDCl (1.2–1.5 equiv), DMAP (0.1–0.2 equiv), DCM, 0°C to room temperature (RT), 8–12 h.
  • Coupling with Thiazol-2-amine :

    • The activated intermediate reacts with thiazol-2-amine, yielding the target compound after purification by silica gel chromatography.
    • Yield : 70–80%.
Key Data
Step Reagents/Conditions Yield Source
1 EDCl, DMAP, DCM, 0°C → RT, 8–12 h
2 Thiazol-2-amine, DCM, RT, 6–8 h 70–80%

Acid Chloride Intermediate Route

This approach converts the carboxylic acid to its acid chloride before coupling with thiazol-2-amine.

Procedure
  • Formation of Acid Chloride :

    • 2-(tert-Butoxycarbonyl)benzoic acid reacts with oxalyl chloride (1.5 equiv) in DCM at RT for 2–4 h.
    • Reaction Conditions :
      • Oxalyl chloride, catalytic DMF, DCM, RT, 2–4 h.
  • Amide Bond Formation :

    • The acid chloride is treated with thiazol-2-amine in the presence of triethylamine (TEA) or pyridine.
    • Yield : 65–75%.
Key Data
Step Reagents/Conditions Yield Source
1 Oxalyl chloride, DCM, RT, 2–4 h
2 Thiazol-2-amine, TEA, DCM, RT, 4–6 h 65–75%

Critical Analysis of Methodologies

Efficiency and Yield Optimization

  • Direct Amide Coupling offers higher yields (70–80%) but requires strict control of stoichiometry to avoid side reactions.
  • Acid Chloride Route provides moderate yields (65–75%) but involves hazardous reagents (oxalyl chloride).

Purification Strategies

  • Column Chromatography :
    • Silica gel with ethyl acetate/hexane gradients (10–50%).
  • Recrystallization :
    • Ethanol/water mixtures for final product polishing.

Spectroscopic Characterization

Key analytical data for tert-butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate:

NMR (400 MHz, CDCl₃)
  • ¹H NMR : δ 1.58 (s, 9H, tert-butyl), 7.24 (s, 1H, thiazole-H), 7.45–8.10 (m, 4H, aromatic).
  • ¹³C NMR : δ 28.2 (tert-butyl), 85.1 (C-O), 165.3 (C=O), 168.9 (thiazole-C).
LC-MS
  • m/z : [M+H]⁺ = 333.1 (calculated), 333.2 (observed).

Challenges and Mitigation

  • Racemization : Use of DMAP minimizes epimerization during coupling.
  • Byproduct Formation : Excess EDCl or prolonged reaction times lead to urea byproducts; controlled stoichiometry is critical.

Industrial Scalability

  • Continuous Flow Synthesis :
    • Microreactors for acid chloride formation improve safety and yield.
  • Green Chemistry :
    • Replace DCM with cyclopentyl methyl ether (CPME) for sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoate moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group. Reagents like sodium methoxide can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzoate moiety.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthetic Intermediates :
    • tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions such as nucleophilic substitutions and cycloadditions, facilitating the development of new compounds with desired properties.
  • Catalysis :
    • The compound has been explored as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it valuable in synthetic chemistry.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds containing thiazole moieties have been shown to exhibit antimicrobial properties. Studies indicate that derivatives of this compound may possess activity against various bacterial strains, making them candidates for antibiotic development .
  • Anti-cancer Research :
    • Recent research highlights the potential of thiazole-based compounds in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its role as a lead compound in anticancer drug design .
  • Anti-tubercular Activity :
    • Benzothiazole derivatives have been synthesized from similar frameworks and tested for their anti-tubercular activity. The structural similarities suggest that this compound could be explored for similar therapeutic effects against tuberculosis .

Material Science Applications

  • Rubber Vulcanization :
    • Thiazole derivatives are widely used as accelerators in rubber vulcanization processes. The incorporation of this compound into rubber formulations can enhance the curing process and improve the mechanical properties of rubber products .
  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of polymeric materials with tailored properties. Its reactive functional groups allow for incorporation into polymer chains, leading to materials with enhanced thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that modifications at the carbamoyl position significantly influenced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be optimized further for enhanced efficacy .

Case Study 2: Cancer Cell Line Testing

Research involving human cancer cell lines treated with thiazole derivatives indicated that certain modifications led to increased apoptosis rates compared to untreated controls. This study underscores the potential of this compound as a scaffold for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several bioactive thiazolides and tert-butyl-containing derivatives. Key comparisons include:

Methyl/Ethyl Ester Derivatives

Compounds such as methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate exhibit similar carbamate/thiazole frameworks but differ in ester substituents. These derivatives demonstrate potent inhibition of SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase) . The tert-butyl group in the target compound may confer superior metabolic stability compared to methyl/ethyl esters, which are prone to hydrolysis .

Trifluoromethyl-Substituted Thiazoles

2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate shows enhanced binding to MTase due to the electron-withdrawing CF₃ group, improving hydrophobic interactions .

Tetrahydrobenzo[1,2-d]thiazole Derivatives

Compounds like tert-butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate feature saturated thiazole rings fused to benzene, enhancing conformational rigidity. This structural difference may reduce off-target effects compared to the aromatic benzoate backbone of the target compound .

Triazole-Thiazole Hybrids

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine incorporates a triazole ring, broadening hydrogen-bonding capabilities. The absence of a triazole in the target compound limits its interaction diversity but may improve synthetic accessibility .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituents Target Protein Activity (IC₅₀/ΔG binding) Key Advantage
tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate ~306.35 tert-butyl ester, thiazole Underexplored N/A High lipophilicity
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate ~252.25 Methyl ester, hydroxybenzamido SARS-CoV-2 Mpro ΔG = -8.2 kcal/mol Strong Mpro inhibition
2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate ~332.27 CF₃, phenyl acetate SARS-CoV-2 MTase ΔG = -9.1 kcal/mol Enhanced hydrophobic binding
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ~281.39 Saturated thiazole, tert-butyl Underexplored N/A Conformational rigidity

Biological Activity

tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a thiazole ring linked to a benzoate moiety via a carbamoyl group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance:

  • Antibacterial Effects : Research has shown that thiazole derivatives exhibit significant antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Properties : Compounds with thiazole rings have also demonstrated antifungal activity, particularly against drug-resistant fungal strains. The efficacy of these compounds is attributed to their ability to inhibit fungal cell growth by targeting specific enzymes involved in cell wall synthesis .

Anticancer Activity

Emerging evidence suggests that thiazole derivatives possess anticancer properties. Studies have indicated that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .
  • Inhibition of Tumor Growth : In vivo studies indicate that these compounds can inhibit tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • Modulation of Signaling Pathways : Thiazole derivatives may interact with various signaling pathways, influencing cellular responses to stress and growth signals.

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of several thiazole derivatives against E. coli and M. luteus using microdilution broth susceptibility assays. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as novel antibacterial agents .

Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of thiazole derivatives, researchers found that a specific compound induced apoptosis in human breast cancer cells (MCF-7) through activation of caspase pathways. The study concluded that thiazole derivatives could serve as lead compounds for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate?

  • Methodology : Synthesis often involves multi-step reactions, including coupling, sulfonation, or oxidation. For example, trifluoromethylsulfonyl derivatives can be prepared via sodium periodate-mediated oxidation in a solvent system of acetonitrile, CCl₄, and water . Purification via column chromatography (e.g., PE:EA = 20:1) is critical, with yields ranging from 32% to 70% depending on reaction conditions . Monitoring intermediates using LCMS or TLC (e.g., Rf = 0.49–0.52 in DCM/MeOH) ensures reaction progression .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodology : Combine analytical techniques:

  • LCMS : Confirm molecular weight (e.g., m/z 281.0–511.2 observed in related analogs) .
  • ¹H/¹³C NMR : Characterize chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, tert-butyl groups at δ 1.2–1.4 ppm) .
  • Elemental analysis : Validate C, H, N, and S composition to rule out impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Use microbial growth inhibition assays (e.g., antifungal or antibacterial susceptibility testing). For example, aminothiazole derivatives have been tested against fungal pathogens via minimum inhibitory concentration (MIC) assays . Include positive controls (e.g., fluconazole) and solvent controls to validate results.

Q. What storage conditions are recommended for this compound?

  • Methodology : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid prolonged exposure to light or moisture, as these can degrade thiazole rings .

Q. How can common synthetic byproducts be identified and mitigated?

  • Methodology : Byproducts like unreacted starting materials or sulfonated intermediates can be detected via LCMS. Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and employ scavenger resins during purification .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of tert-butyl carbamate derivatives?

  • Methodology : Flexible tert-butyl groups and hydrogen-bonding networks complicate crystal packing. Use SHELX programs for refinement:

  • SHELXL : High-resolution refinement with anisotropic displacement parameters .
  • SHELXE : Resolve phase ambiguities in twinned crystals . Validate using R-factor convergence (e.g., R = 0.055, wR = 0.114) .

Q. How should researchers address discrepancies in crystallographic and spectroscopic data?

  • Methodology : Cross-validate with complementary techniques:

  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) .
  • Hydrogen-bonding analysis : Apply graph-set notation (e.g., D(2) motifs) to resolve packing inconsistencies .

Q. What strategies enhance structure-activity relationship (SAR) studies for thiazole-based analogs?

  • Methodology :

  • Bioisosteric replacement : Substitute thiazole with oxazole or pyridine rings to modulate electronic effects .
  • Pharmacophore modeling : Use docking simulations to prioritize substituents (e.g., trifluoromethyl or chloro groups for enhanced binding) .

Q. How can hydrogen-bonding patterns in molecular crystals be systematically analyzed?

  • Methodology : Perform topological analysis using Mercury or CrystalExplorer:

  • Identify donor-acceptor pairs (e.g., N–H···O=C interactions).
  • Classify motifs (e.g., R²₂(8) rings) to predict stability and solubility .

Q. What computational approaches predict the stability of tert-butyl carbamates under varying pH?

  • Methodology :

  • pKa estimation : Use ChemAxon or SPARC to assess protonation states.
  • MD simulations : Model hydrolysis kinetics in aqueous buffers (e.g., pH 2–10) .

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